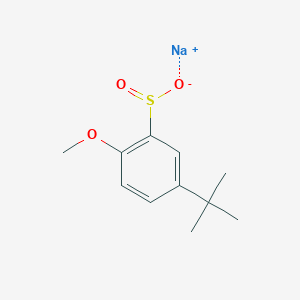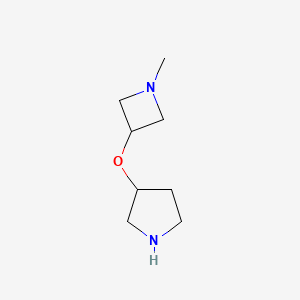![molecular formula C5H4N4OS B12976366 2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12976366.png)
2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one is a heterocyclic compound that features a fused thiazole and pyrimidine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiazole-pyrimidine fused compound. The structures of the newly synthesized compounds are elucidated using elemental analysis, spectral data, and alternative synthetic routes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification processes are scaled up to ensure the compound’s purity and quality for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce various substituents onto the thiazole or pyrimidine rings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl, aryl, or acyl groups onto the compound.
Applications De Recherche Scientifique
2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable building block for synthesizing more complex heterocyclic structures. It is used in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is studied for its interactions with various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: In the pharmaceutical industry, this compound is used as a lead compound for drug development. Its unique structure makes it a valuable scaffold for designing new drugs with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of 2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of various enzymes, such as tyrosine kinases, by binding to their active sites . This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth. Additionally, the compound’s ability to interact with other biological targets, such as receptors and enzymes, contributes to its diverse pharmacological effects.
Comparaison Avec Des Composés Similaires
2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-7-ones: These compounds also act as kinase inhibitors and have shown potential in treating various diseases.
Pyrazolo[3,4-d]pyrimidines: These compounds are known for their inhibitory activity against cyclin-dependent kinases (CDKs) and are investigated for their anticancer properties.
Thiazolo[5,4-d]pyrimidines: Similar to this compound, these compounds exhibit a range of biological activities, including antimicrobial and anticancer effects.
The uniqueness of this compound lies in its specific structural features and the ability to interact with a diverse set of biological targets, making it a versatile compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C5H4N4OS |
|---|---|
Poids moléculaire |
168.18 g/mol |
Nom IUPAC |
2-amino-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C5H4N4OS/c6-5-9-3-2(11-5)4(10)8-1-7-3/h1H,(H3,6,7,8,9,10) |
Clé InChI |
JLGYXYNRVGRHEN-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(C(=O)N1)SC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)
![Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12976307.png)






![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B12976361.png)

